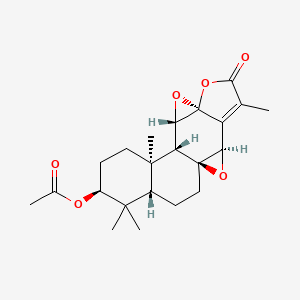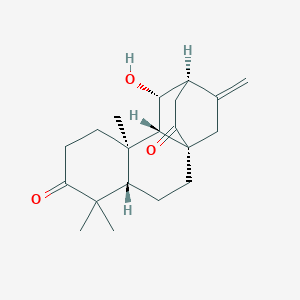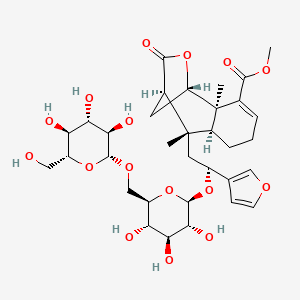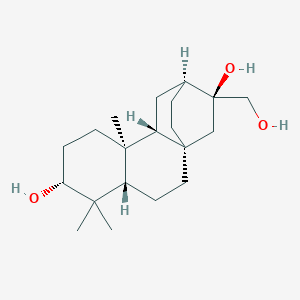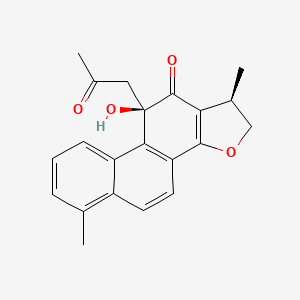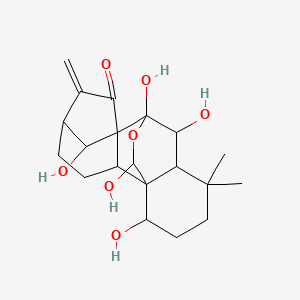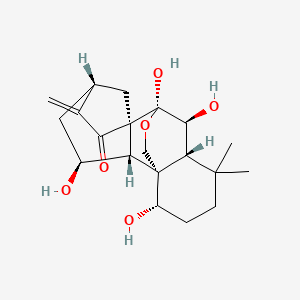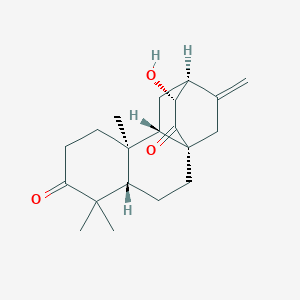
2,4-Dimethylethcathinone (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Substituted cathinones are psychoactive compounds commonly used as recreational drugs. Ethcathinone is a substituted cathinone that produces amphetamine-like stimulus effects in rats trained to discriminate amphetamine from vehicle. It has been identified as a component of capsules or tablets. 2,4-Dimethylethcathinone is a disubstituted analog of ethcathinone. Its physiological and toxicological properties have not been investigated. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Spectroscopic Characterization and Structural Analysis
- Spectroscopic and Crystallographic Data : 2,4-Dimethylethcathinone (hydrochloride) and related compounds have been characterized using techniques like NMR spectroscopy, infrared spectroscopy, and X-ray crystallography. These methods are useful for the identification and confirmation of the occurrence of these compounds as racemic mixtures (Kuś et al., 2016).
Analysis of Intermolecular Interactions
- Hirshfeld Surfaces Analysis : Analysis of intermolecular interactions in the IR spectra of methylmethcathinones hydrochlorides, including 2,4-dimethylethcathinone, has been done. This analysis is crucial in forensic applications for the identification of compounds and understanding their molecular structures (2022).
Forensic Toxicology and Drug Analysis
- Forensic Identification : 2,4-Dimethylethcathinone has been identified and characterized in the context of forensic toxicology. Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed for this purpose, highlighting its significance in legal and forensic scenarios (Błażewicz et al., 2019).
Environmental Toxicology and Herbicide Research
- Herbicide Dissipation Studies : While not directly related to 2,4-dimethylethcathinone, research on 2,4-D herbicides (which share a part of the name) has been conducted, focusing on their dissipation in soil and environmental impact. Such studies help in understanding the environmental behavior of related compounds (Wilson et al., 1997).
Pharmacological Research
- 5-HT2A Receptor Antagonist Studies : Research on compounds structurally similar to 2,4-dimethylethcathinone, focusing on their role as receptor antagonists. This is significant in the development of new pharmacological agents (Ogawa et al., 2002).
Analytical Chemistry
- Chemical Analysis and Identification : The utilization of analytical chemistry techniques for the identification and differentiation of cathinones, including 2,4-dimethylethcathinone, is crucial in forensic and pharmaceutical analysis (Cheng & Wong, 2019).
Propriétés
Nom du produit |
2,4-Dimethylethcathinone (hydrochloride) |
|---|---|
Formule moléculaire |
C13H19NO · HCl |
Poids moléculaire |
241.8 |
InChI |
InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-7-6-9(2)8-10(12)3;/h6-8,11,14H,5H2,1-4H3;1H |
Clé InChI |
RMQQYNPFIBFBRC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(C)NCC)=O)C=CC(C)=C1.Cl |
Synonymes |
2,4-DMEC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B1163888.png)
